3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine
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Overview
Description
3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine is a chemical compound with the molecular formula C9H6ClFN2O. It is part of the isoxazole family, which is known for its significant presence in various pharmaceutical and agrochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce different functional groups onto the isoxazole ring.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(4-Chloro-2-fluorophenyl)isoxazol-5-yl)methanol
- 3-(2-Fluorophenyl)isoxazole-5-carbaldehyde
Uniqueness
3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine is unique due to its specific substitution pattern on the isoxazole ring, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
3-(2-Chloro-6-fluorophenyl)isoxazol-5-amine is an organic compound that has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. Its molecular formula is C10H8ClF N2O, with a molecular weight of approximately 201.61 g/mol. The presence of chlorine and fluorine substituents on the phenyl ring enhances its chemical properties, including lipophilicity and bioavailability, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown that derivatives of isoxazole compounds can inhibit various pathogens, suggesting potential applications in pharmaceuticals. The compound's reactivity is attributed to its functional groups, allowing it to participate in nucleophilic substitution reactions.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, related isoxazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. A notable study evaluated indole-isoxazole hybrids for their anticancer activity against liver (Huh7), breast (MCF7), and colon (HCT116) cancer cell lines, revealing some compounds with potent activity comparable to established chemotherapeutics .
Study on Anticancer Activity
A recent investigation focused on the cytotoxic effects of indole-isoxazole derivatives against different cancer cell lines. The results indicated that certain compounds exhibited IC50 values ranging from 0.7 to 35.2 µM, demonstrating selective bioactivity towards cancer cells compared to normal cells .
Compound | IC50 (µM) | Cell Line |
---|---|---|
5a | 2.3 | Huh7 |
5u | 8.3 ± 0.8 | MCF7 |
DOXO | 0.22 ± 0.02 | HCT116 |
5-FU | 21.0 ± 0.75 | HCT116 |
This table summarizes the cytotoxicity data for selected compounds against various cancer cell lines, highlighting the effectiveness of these derivatives compared to standard treatments like doxorubicin (DOXO) and 5-fluorouracil (5-FU) .
Understanding the mechanism of action for this compound involves studying its interactions with biological targets. Interaction studies are essential for elucidating pharmacodynamics and pharmacokinetics, which inform its therapeutic applications.
Properties
Molecular Formula |
C9H6ClFN2O |
---|---|
Molecular Weight |
212.61 g/mol |
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,12H2 |
InChI Key |
FTEKMGCHYNAGJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NOC(=C2)N)F |
Origin of Product |
United States |
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